molecular formula C9H16O3 B14197433 1,7-Dioxaspiro[5.5]undecan-5-ol CAS No. 870676-53-2

1,7-Dioxaspiro[5.5]undecan-5-ol

Cat. No.: B14197433
CAS No.: 870676-53-2
M. Wt: 172.22 g/mol
InChI Key: NCJNLIBWMBFVAI-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[5.5]undecan-5-ol is a chemical compound with the molecular formula C₉H₁₆O₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[5.5]undecan-5-ol can be synthesized through several methods. One common approach involves the reaction of lithiated acetone dimethylhydrazone with 5-bromo-2-methyl-2-pentene, followed by aldol condensation with an aldehyde to yield the corresponding β-hydroxyketone . This method provides a good yield and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of beta-cyclodextrin as a polymeric matrix to form an inclusion complex . This method enhances the stability and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted spiro compounds.

Scientific Research Applications

1,7-Dioxaspiro[5.5]undecan-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. The compound forms hydrogen bonds with water molecules, which play a crucial role in its structural stability . These interactions are essential for its function in various chemical and biological processes.

Comparison with Similar Compounds

1,7-Dioxaspiro[5.5]undecan-5-ol can be compared with other spiro compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.

Properties

CAS No.

870676-53-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,7-dioxaspiro[5.5]undecan-5-ol

InChI

InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2

InChI Key

NCJNLIBWMBFVAI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)C(CCCO2)O

Origin of Product

United States

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